Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate
Description
Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate is a benzoic acid derivative featuring an ethyl ester group, amino substituents at positions 2 and 3 of the benzene ring, and a pyrrolidin-1-yl moiety at position 5.
Properties
CAS No. |
921222-12-0 |
|---|---|
Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
ethyl 2,3-diamino-6-pyrrolidin-1-ylbenzoate |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-13(17)11-10(16-7-3-4-8-16)6-5-9(14)12(11)15/h5-6H,2-4,7-8,14-15H2,1H3 |
InChI Key |
HRVNUGFSCVITPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1N)N)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. One common route includes the nitration of ethyl benzoate, followed by reduction to introduce amino groups. The pyrrolidine ring is then attached through nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzoate core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and alkylating agents are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzoates and pyrrolidine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The amino groups and pyrrolidine ring allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl Benzoate Derivatives with Heterocyclic Substituents
Several ethyl benzoate analogs with modified aromatic substituents have been studied (e.g., I-6230, I-6232, I-6273, I-6373, and I-6473) . These compounds share the ethyl benzoate backbone but differ in substituents at position 4 of the benzene ring:
| Compound Name | Substituent at Position 4 | Key Structural Features |
|---|---|---|
| I-6230 | 4-(4-(Pyridazin-3-yl)phenethylamino) | Pyridazine ring, phenethylamino linker |
| I-6232 | 4-(4-(6-Methylpyridazin-3-yl)phenethylamino) | Methylated pyridazine, phenethylamino |
| I-6273 | 4-(4-(Methylisoxazol-5-yl)phenethylamino) | Methylisoxazole ring, phenethylamino |
| Target Compound | 2,3-Diamino, 6-pyrrolidin-1-yl | Diamino groups, pyrrolidine at position 6 |
Key Differences :
- Substituent Position : The target compound’s substituents are at positions 2, 3, and 6, whereas analogs like I-6230 feature modifications at position 3. This positional variance may influence electronic distribution and steric effects.
- Functional Groups: The diamine groups in the target compound enhance hydrogen-bonding capacity compared to the single amino or thio/ether linkages in analogs (e.g., I-6373, I-6473). The pyrrolidine ring introduces conformational flexibility and moderate lipophilicity, contrasting with rigid heterocycles (e.g., pyridazine in I-6230).
Physicochemical and Pharmacological Implications
- Solubility: The diamine groups in the target compound likely improve aqueous solubility relative to analogs with non-polar substituents (e.g., I-6473’s ethoxy group).
- Receptor Binding : Pyrrolidine’s nitrogen may act as a hydrogen-bond acceptor, a feature absent in compounds like I-6373 (thio-linked isoxazole).
- Metabolic Stability: The amino groups could render the target compound susceptible to oxidative deamination, whereas methylisoxazole (I-6273) or pyridazine (I-6230) rings may resist metabolic degradation.
Biological Activity
Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound contains a benzoate moiety substituted with amino groups and a pyrrolidine ring. These structural features are significant for its biological activity, particularly in targeting specific enzymes and receptors.
Antiparasitic Activity
Recent studies have highlighted the compound's antiparasitic properties, particularly against the malaria-causing parasite Plasmodium falciparum. The compound was found to exhibit strong activity against the erythrocytic forms of the parasite, with an IC50 value indicating effective inhibition of proliferation.
Table 1: Antiparasitic Activity of this compound
| Compound | IC50 (µM) | Target Enzyme | Selectivity Index |
|---|---|---|---|
| This compound | 0.48 | PfGSK-3 | High |
This compound acts as an inhibitor of the PfGSK-3 enzyme, which is essential for the asexual proliferation of the malaria parasite. The observed selectivity index suggests that it may have lower toxicity towards human cells compared to its efficacy against the parasite.
The mechanism by which this compound exerts its antiparasitic effects involves inhibition of critical enzymatic pathways within P. falciparum. Specifically, it disrupts the function of kinases involved in cell signaling and proliferation.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) has shown that modifications to the basic structure can enhance or diminish biological activity. For instance, alterations in substituents on the pyrrolidine ring or variations in the amino groups have been systematically studied to optimize efficacy.
Table 2: Structure-Activity Relationship Studies
| Modification | Biological Activity | Comments |
|---|---|---|
| N-Alkyl substitution | Increased potency | Enhances binding affinity to PfGSK-3 |
| Aromatic substitutions | Varies activity | Some substitutions lead to decreased activity |
Cytotoxicity Studies
In addition to its antiparasitic effects, studies have also evaluated the cytotoxicity of this compound on human cell lines. The cytotoxicity was assessed using HEK293T cells at varying concentrations.
Table 3: Cytotoxicity Results
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 30 | 85 ± 5 |
| 10 | 95 ± 4 |
These results indicate that while the compound is effective against P. falciparum, it exhibits relatively low toxicity towards human cells at tested concentrations.
Case Studies and Clinical Implications
Several case studies have documented the use of compounds similar to this compound in clinical settings. These studies emphasize its potential as a lead compound for developing new antimalarial therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
